![molecular formula C11H19IN2O B2740125 4-iodo-1-isobutyl-3-(propoxymethyl)-1H-pyrazole CAS No. 1856078-59-5](/img/structure/B2740125.png)
4-iodo-1-isobutyl-3-(propoxymethyl)-1H-pyrazole
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Overview
Description
4-iodo-1-isobutyl-3-(propoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as IIPP and is a pyrazole derivative. IIPP has been synthesized using various methods, and its mechanism of action has also been studied.
Mechanism of Action
The mechanism of action of IIPP has been studied extensively. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase. This inhibition results in the suppression of inflammation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
IIPP has been found to exhibit various biochemical and physiological effects. It has been found to exhibit anti-inflammatory activity by suppressing the production of inflammatory cytokines. It has also been found to induce apoptosis in cancer cells by activating caspases.
Advantages and Limitations for Lab Experiments
One of the advantages of using IIPP in lab experiments is its potent anticancer activity. This makes it a potential candidate for the development of new cancer drugs. However, one of the limitations of using IIPP in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of IIPP. One of the most significant directions is the development of new drugs based on IIPP. Another direction is the study of its potential applications in the field of agriculture. Additionally, the study of its mechanism of action and the identification of its molecular targets could lead to the development of more potent and selective drugs.
Synthesis Methods
The synthesis of IIPP has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid with propylene oxide in the presence of a base. This reaction results in the formation of 4-iodo-1-isobutyl-3-(propoxymethyl)-1H-pyrazole. Other methods involve the reaction of 4-iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid with different alkyl halides or alkylating agents.
Scientific Research Applications
IIPP has been extensively studied for its potential applications in various fields. One of the most significant applications of IIPP is in the field of medicinal chemistry. IIPP has been found to exhibit potent anticancer activity against various cancer cell lines. It has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
IIPP has also been studied for its potential applications in the field of agriculture. It has been found to exhibit insecticidal and fungicidal activity, making it a potential candidate for the development of new pesticides.
properties
IUPAC Name |
4-iodo-1-(2-methylpropyl)-3-(propoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19IN2O/c1-4-5-15-8-11-10(12)7-14(13-11)6-9(2)3/h7,9H,4-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXCNVLWFYESAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1I)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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